

Application Notes and Protocols for In Vitro Experimental Design Using DL-Allylglycine

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Compound of Interest

Compound Name: DL-Allylglycine

Cat. No.: B1665243

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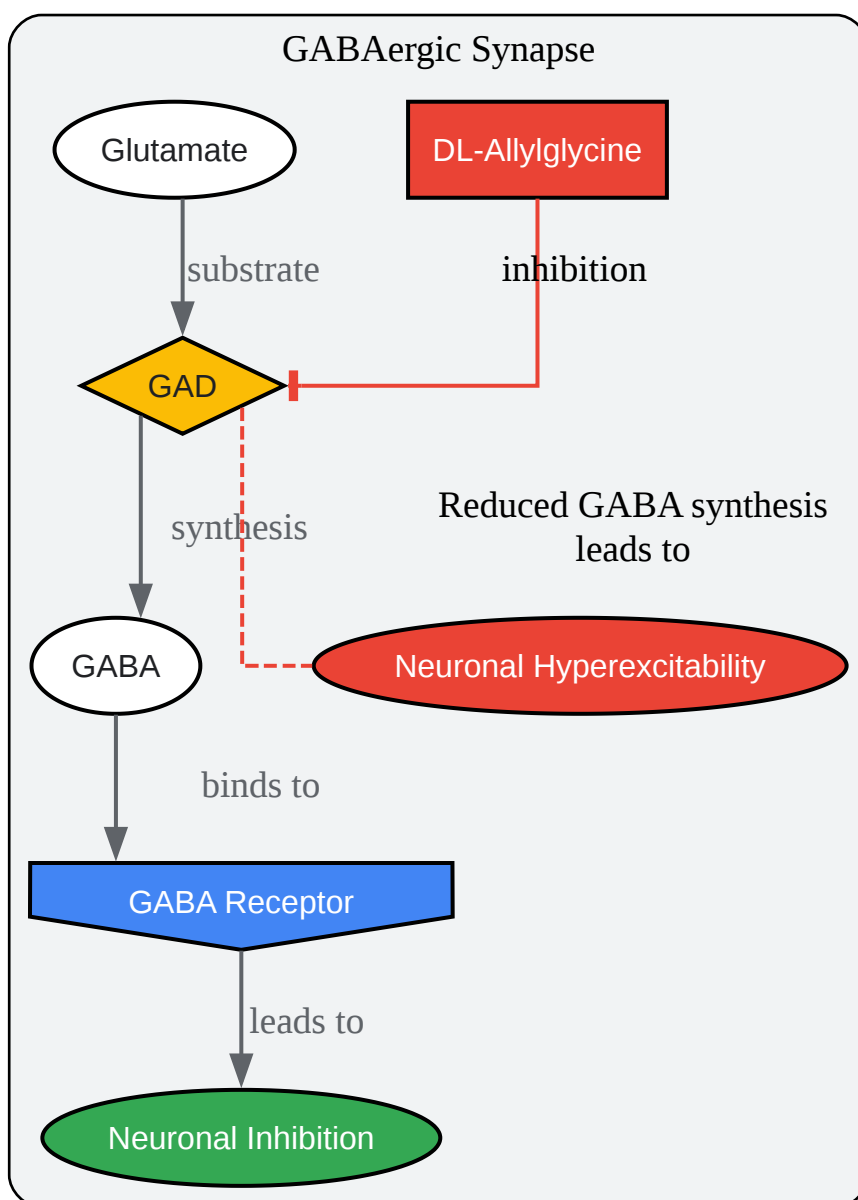
For Researchers, Scientists, and Drug Development Professionals

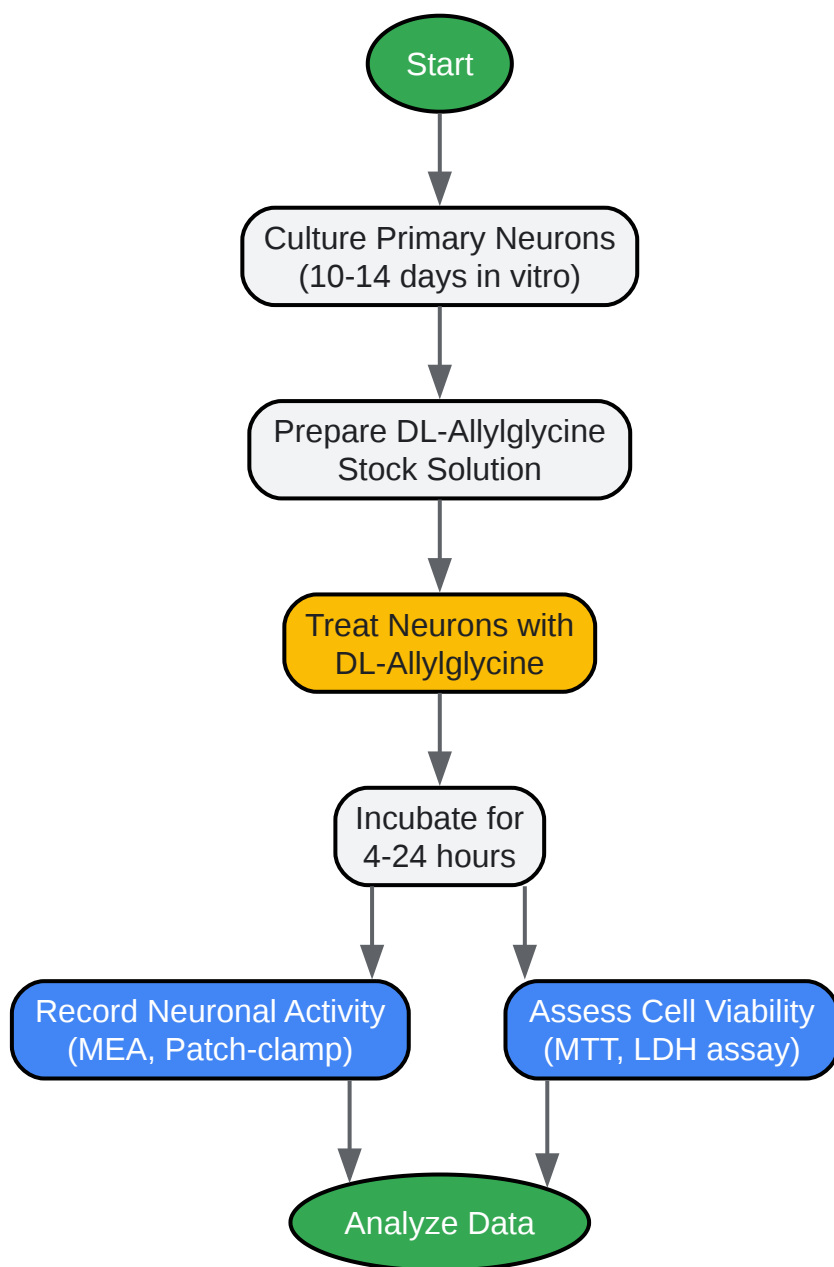
Introduction

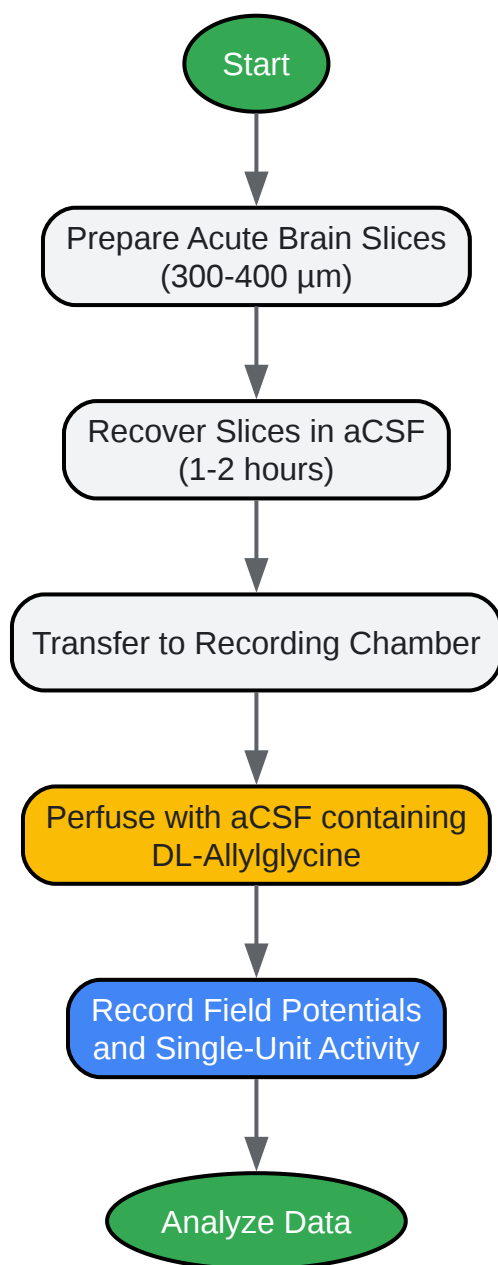
DL-Allylglycine is a crucial tool in neuroscience research, primarily utilized for its ability to induce seizure-like activity in vitro. As an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), **DL-Allylglycine** effectively reduces GABAergic inhibition within neuronal networks.^[1]^[2] This controlled disinhibition allows for the study of epileptiform activity, neuronal excitability, and the screening of potential anti-convulsant compounds. These application notes provide detailed protocols for the use of **DL-Allylglycine** in in vitro models, including primary neuronal cultures and brain slices.

Mechanism of Action

DL-Allylglycine acts as an irreversible inhibitor of GAD, leading to a significant decrease in the synthesis of GABA from glutamate.^[1]^[2] This reduction in GABA levels diminishes the inhibitory tone in the central nervous system, resulting in a state of hyperexcitability and spontaneous neuronal firing, which can manifest as epileptiform discharges. It is important to note that while effective in cellular models, some studies have shown that **DL-Allylglycine** is a relatively weak inhibitor of GAD in brain homogenates, suggesting that prolonged exposure is necessary to observe significant effects in vitro.







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References

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